

A-196 Inhibitor: A Tool for Investigating Histone Methylation Dynamics

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Compound of Interest

Compound Name: A-196

Cat. No.: B15586789

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2][3] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), epigenetic marks critically involved in DNA repair, chromatin compaction, and gene regulation.[1][4][5] **A-196** acts as a substrate-competitive inhibitor, leading to a global reduction in H4K20me2 and H4K20me3 levels and a corresponding increase in the mono-methylated state (H4K20me1).[1][6] This specific activity makes **A-196** a valuable chemical probe for elucidating the dynamic role of H4K20 methylation in various cellular processes, particularly in the context of DNA damage response and cancer biology.

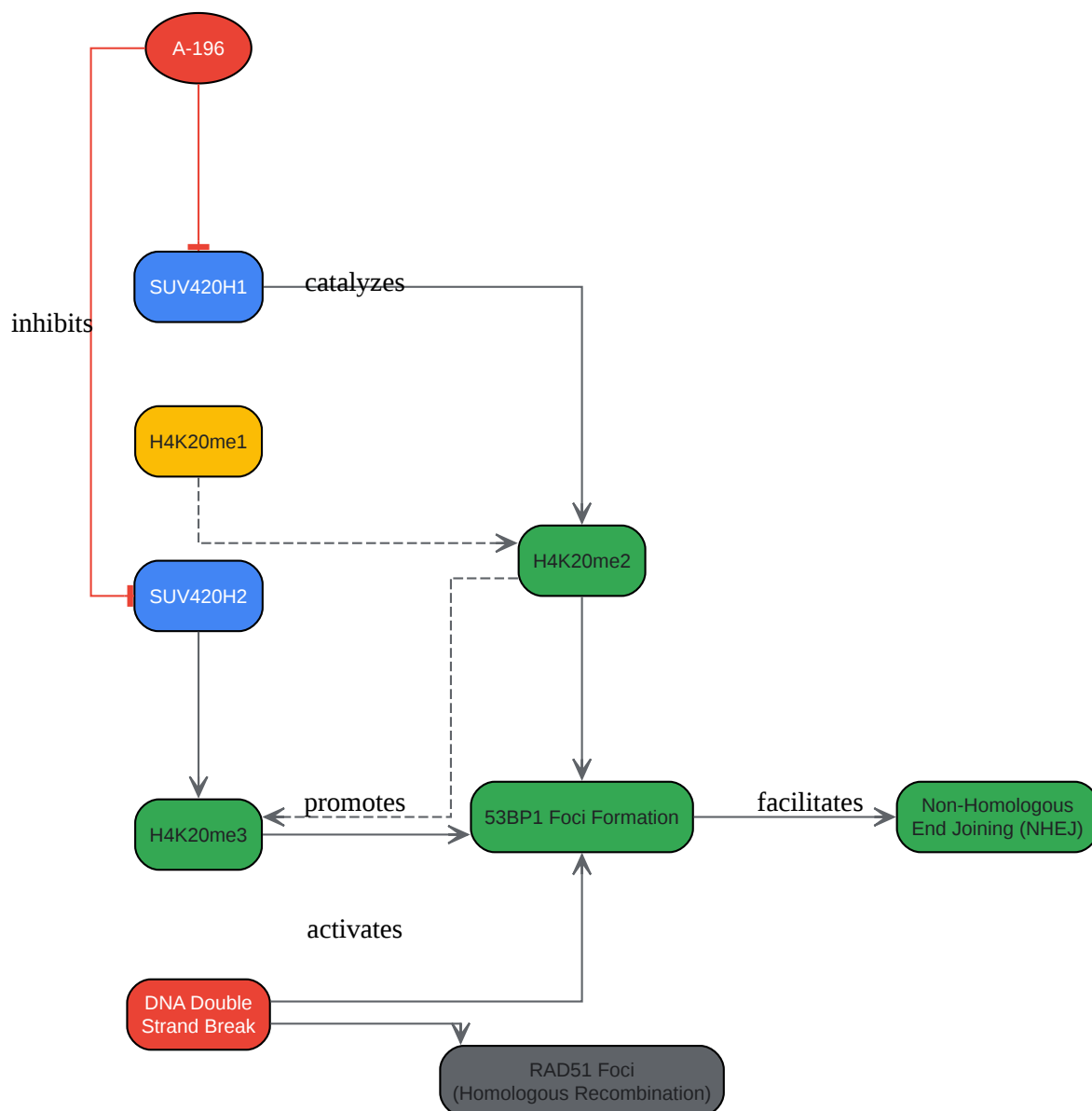
Data Presentation

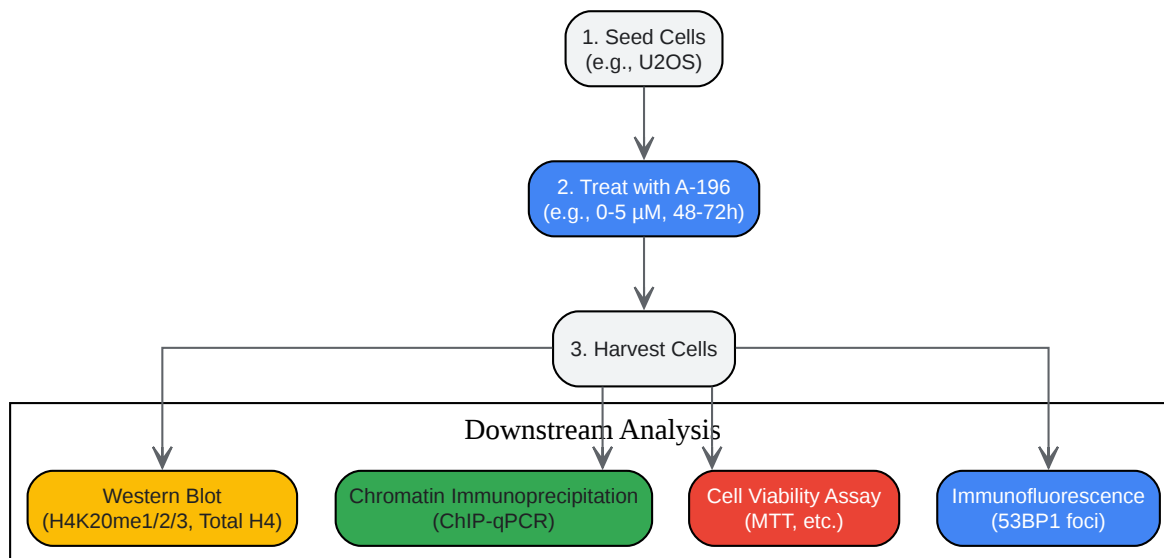
In Vitro and In-Cellular Activity of A-196

Parameter	Enzyme/Cell Line	Value	Reference
IC50	SUV420H1	25 nM	[2]
SUV420H2	144 nM	[2]	
EC50 (H4K20me1 increase)	U2OS cells	735 nM	[2]
EC50 (H4K20me2 decrease)	U2OS cells	262 nM	[2]
EC50 (H4K20me3 decrease)	U2OS cells	370 nM	[2]

Signaling Pathways and Experimental Workflows

A-196 Mechanism of Action and Impact on DNA Repair





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